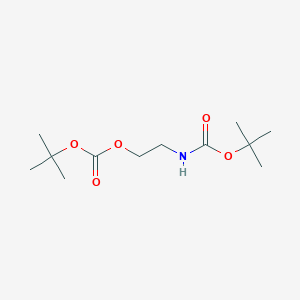

t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

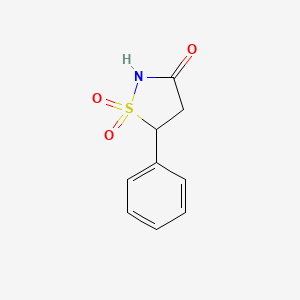

T-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate, also known as Boc-protected amino acid, is a chemical compound commonly used in scientific research. It is a derivative of amino acids and is used as a protecting group during peptide synthesis. Boc-protected amino acids are widely used in the field of medicinal chemistry and drug discovery.

科学的研究の応用

Free Volume Manipulation of Polymers

Tert-butoxycarbonyl (t-BOC) moieties have been utilized to protect hydroxyl groups on polymers, such as in the study involving a polyimide made from 6FDA and HAB. This research demonstrated that by appending t-BOC onto the polymer and subsequently removing it through solid-state thermal treatments, subtle modifications in the polymer's physical packing structure and gas transport properties could be achieved. The manipulation of free volume within polymers could influence their gas transport performance, highlighting the potential of t-BOC in developing materials with tailored properties (Lin et al., 2020).

Thermal Decomposition of Polymers

The tert-butoxycarbonyl (BOC) group's role extends to the thermal decomposition of polymers. Research on radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations revealed that the deprotection of the BOC group at approximately 200°C resulted in the quantitative elimination of isobutene and carbon dioxide. This study provides critical insights into the thermal behavior of polymers containing BOC groups and their potential for synthesizing poly(2-hydroxyethyl methacrylate) through BOC deprotection (Jing et al., 2019).

Polymerization Initiator

The tert-Butyl peroxy-2-ethyl hexanoate (TBPO), an organic peroxide, serves as an initiator for the polymerization of various monomers. Its interaction with metal ions, such as Cu2+, Ni2+, and Fe2+, affects the thermal decomposition of TBPO, indicating its role in safely initiating polymerization processes. This research emphasizes the importance of understanding the thermal hazards associated with TBPO in the presence of contaminants and its practical applications in industrial polymerization (Tsai et al., 2013).

Synthesis of Peptide Precursors

Tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate is a precursor used in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The detailed structure and potential applications in peptide synthesis highlight the versatility of t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate derivatives in facilitating complex organic syntheses (Abbas et al., 2009).

Catalysis of Amino Protection

Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O, showcasing the compound's role in the protection of amino groups. This catalytic activity facilitates the synthesis of N-tert-butyl-carbamates from various amines, including aromatic, heteroaromatic, and aliphatic types, under solvent-free conditions. This research opens avenues for chemoselective conversions and the synthesis of optically pure N-t-Boc derivatives, underlining the compound's importance in organic synthesis and drug development (Chankeshwara & Chakraborti, 2006).

特性

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWTUIPFTJUXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2544377.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2544390.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)